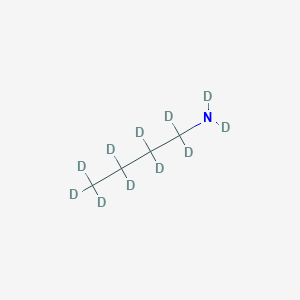

(~2~H_9_)Butan-1-(~2~H_2_)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(~2~H_9_)Butan-1-(~2~H_2_)amine is a chemical compound . It is an isomer of butane and belongs to the class of organic compounds known as amines . Amines are organic compounds and functional groups containing a nitrogen atom with a lone pair of electrons .

Synthesis Analysis

The synthesis of amines like(~2~H_9_)Butan-1-(~2~H_2_)amine often involves the reaction of ammonia with alcohols over alumina . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible . Molecular Structure Analysis

The molecular formula of(~2~H_9_)Butan-1-(~2~H_2_)amine is C4H11N . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

Amines can act as both bases and nucleophiles due to the unshared electron pair . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of(~2~H_9_)Butan-1-(~2~H_2_)amine are similar to those of butylamine . Butylamine is a colourless liquid which acquires a yellow colour upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of N,N,1,1,2,2,3,3,4,4,4-Undecadeuteriobutan-1-amine Applications:

Medicinal Chemistry

Deuterated amines are highly valuable in medicinal chemistry due to their increased metabolic stability. The incorporation of deuterium can slow down the rate of metabolism, potentially leading to drugs with improved pharmacokinetic profiles .

Biological Studies

Selective deuteration of compounds like butan-1-amine allows for precise tracing and study of metabolic pathways in biological systems. This can aid in understanding drug metabolism and distribution within the body .

Chemical Synthesis

In synthetic chemistry, deuterated amines serve as important intermediates for the preparation of other selectively deuterated compounds, which can be used in various chemical reactions and processes .

Diagnostic Tools

Deuterated compounds can be used as diagnostic tools due to their distinct physical properties compared to non-deuterated counterparts. They can be used in techniques like NMR spectroscopy for detailed molecular analysis .

Material Science

In material science research, deuterated amines can be used to study the behavior of materials under different conditions, as deuteration can affect material properties such as density and thermal stability .

Drug Development

The selective deuteration of drugs can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects due to altered metabolic pathways .

Isotope Effects Studies

Deuterated amines are essential for studying isotope effects in chemical reactions, which can provide insights into reaction mechanisms and the role of hydrogen bonding in molecular interactions .

Environmental Tracing

Deuterated compounds can act as tracers in environmental studies to track the movement and transformation of chemicals in ecosystems, helping to understand pollution dynamics and remediation strategies .

A general, versatile and divergent synthesis of selectively deuterated… Since its discovery in 1931 by Harold C. Urey… Preparation of Deuterium Labeled Compounds by Pd/C-Al-D

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-NRURKIGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745811 |

Source

|

| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(~2~H_9_)Butan-1-(~2~H_2_)amine | |

CAS RN |

347841-81-0 |

Source

|

| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)